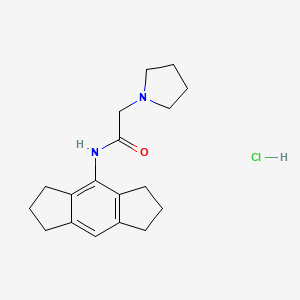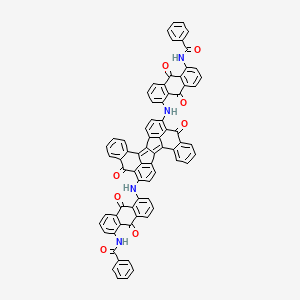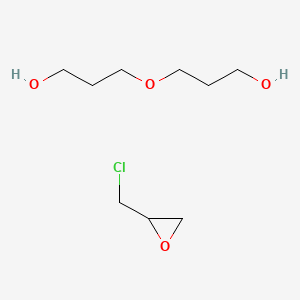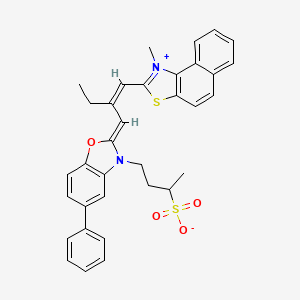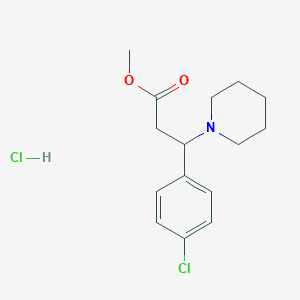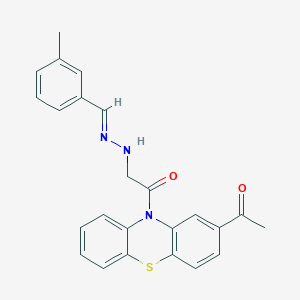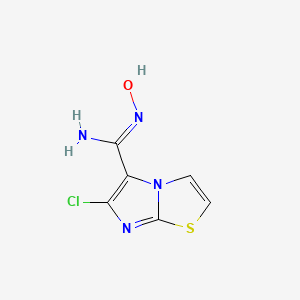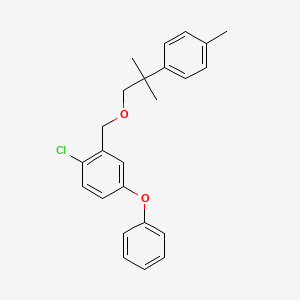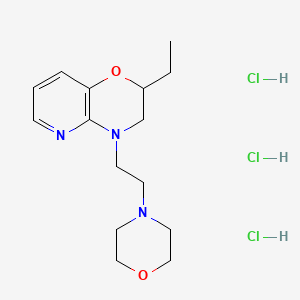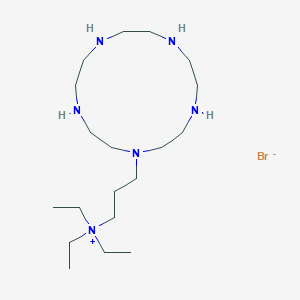
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is a chemical compound with the molecular formula C17H23N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a dimethylaminoethyl group, and an alpha-methylbenzyl group, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride typically involves the reaction of pyridine derivatives with dimethylaminoethyl and alpha-methylbenzyl groups. One common method is the reductive amination of pyridine with alpha-methylbenzylamine and dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylaminoethyl group enhances its solubility and facilitates its interaction with biological membranes, while the pyridine ring provides a site for binding to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry and drug delivery systems.
N,N-Dimethylaminoethyl chloride: Used as a reagent in organic synthesis.
Alpha-methylbenzylamine: A precursor in the synthesis of various amines and pharmaceuticals
Uniqueness
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it a versatile compound for various applications, particularly in drug design and development .
Eigenschaften
CAS-Nummer |
93725-14-5 |
|---|---|
Molekularformel |
C17H24ClN3 |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(1-phenylethyl)-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H23N3.ClH/c1-15(16-9-5-4-6-10-16)20(14-13-19(2)3)17-11-7-8-12-18-17;/h4-12,15H,13-14H2,1-3H3;1H |
InChI-Schlüssel |
LVXMAPXSDQGSNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(CCN(C)C)C2=CC=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


